Ammonium paramolybdate tetrahydrate

Description

Properties

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXLYHHVMHXSCP-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H32Mo7N6O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1235.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of ammonium paramolybdate tetrahydrate?

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) paramolybdate tetrahydrate, systematically known as ammonium heptamolybdate tetrahydrate, is an inorganic compound of significant interest in various scientific fields. It serves as a crucial precursor in the synthesis of molybdenum-based catalysts, a reagent in analytical chemistry, and a material in ceramics production. This document provides a detailed overview of its chemical structure, physicochemical properties, and a standard synthetic protocol.

Chemical Structure and Formula

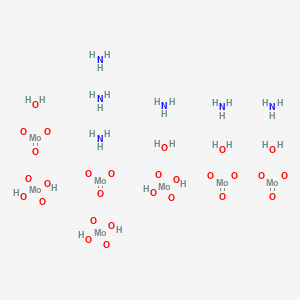

Ammonium paramolybdate tetrahydrate is an ionic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3][4] Its molecular weight is approximately 1235.86 g/mol .[1][4] The core of the structure is the complex polyoxometalate anion known as the paramolybdate or heptamolybdate ion, [Mo₇O₂₄]⁶⁻.[5][6] This anion is a condensed cluster of seven molybdenum atoms, each in a +6 oxidation state and octahedrally coordinated to oxygen atoms.[5] These octahedra are linked through shared corners and edges. The structure features terminal, doubly-bridging, and triply-bridging oxide ligands.[5] The negative charge of the heptamolybdate anion is balanced by six ammonium cations (NH₄⁺). The formula unit is completed by four molecules of water of crystallization, which are integral to the crystal lattice.

Physicochemical and Crystallographic Data

The quantitative properties of this compound are summarized in the table below, providing key data for experimental design and material characterization.

| Property | Value | Citations |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [1][2][3][4] |

| Molecular Weight | 1235.86 g/mol | [1][4][7] |

| Appearance | Colorless or white to light green crystalline solid | [2][5][7] |

| Density | 2.498 g/cm³ | [7][8][9] |

| Solubility in Water | 65.3 g/100 mL | [5] |

| Crystal System | Monoclinic | [6][10] |

| Space Group | P2₁/c | [6][10] |

| Unit Cell Parameters | a = 8.3934 Åb = 36.1703 Åc = 10.4715 Åβ = 115.958° | [6][10][11] |

| Thermal Decomposition | Loses water of crystallization around 90 °C.[5][8] Decomposes into ammonia (B1221849), water, and molybdenum trioxide upon further heating, starting around 190 °C, with the final product MoO₃ forming by about 340-400 °C.[5][7][8][12] | [5][7][8][12] |

Experimental Protocol: Synthesis

A common and straightforward laboratory method for the synthesis of this compound involves the reaction of molybdenum trioxide with aqueous ammonia.[2][5]

Objective: To synthesize crystalline this compound from molybdenum trioxide.

Materials:

-

Molybdenum trioxide (MoO₃)

-

Aqueous ammonia (NH₃, ~28-30% solution)

-

Deionized water

-

Beakers

-

Stirring rod

-

Hot plate (optional, for initial dissolution)

-

Evaporating dish

-

Buchner funnel and filter paper

-

Wash bottle

Methodology:

-

Dissolution: In a well-ventilated fume hood, dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia. Gentle heating and stirring can be applied to facilitate the dissolution of the solid, which may be slow at room temperature. The goal is to form a clear solution.

-

Evaporation: Transfer the resulting clear solution to a wide evaporating dish. Allow the solution to evaporate slowly at room temperature. As the solvent evaporates, the excess ammonia is driven off, causing the pH of the solution to decrease.

-

Crystallization: As the concentration of the reactants increases and the pH falls to a range of 5-6, six-sided, transparent prisms of this compound will begin to crystallize out of the solution.[2][5]

-

Isolation: Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected crystals sparingly with a small amount of cold deionized water to remove any remaining impurities. Allow the crystals to air-dry or place them in a desiccator.

Visualizations

The logical relationship illustrating the assembly of this compound from its constituent ions is depicted below.

Caption: Ionic assembly of this compound.

References

- 1. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMMONIUM PARAMOLYBDATE - Ataman Kimya [atamanchemicals.com]

- 3. noahchemicals.com [noahchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts | Semantic Scholar [semanticscholar.org]

- 7. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]

- 8. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 9. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

- 10. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Ammonium Paramolybdate Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) paramolybdate tetrahydrate in various organic solvents. Due to its complex inorganic salt nature, this compound exhibits limited solubility in non-aqueous media. This document summarizes available qualitative data, outlines detailed experimental protocols for solubility determination, and provides a general workflow for assessing the solubility of inorganic compounds.

Data Presentation: Solubility of Ammonium Paramolybdate Tetrahydrate

This compound, an inorganic salt, is characterized by its high solubility in water and demonstrably poor solubility in a wide range of organic solvents. Extensive literature searches, including chemical handbooks and scientific databases, reveal a consensus on its insolubility or, at best, slight solubility in common organic solvents. Quantitative data on its solubility in these solvents is notably scarce, suggesting that for many practical purposes, it is considered insoluble.

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Reference(s) |

| Alcohols | Ethanol | C₂H₅OH | Insoluble | [1][2][3][4][5] |

| Methanol | CH₃OH | Insoluble | [6] | |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Reportedly Insoluble | [7] |

| General | Alcohol | - | Insoluble | [1][2][3][4][5] |

It is important to note that the term "insoluble" in a chemical context does not necessarily mean zero solubility, but rather that the amount of solute that dissolves is negligible for most applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantification of solubility, several established analytical methods can be employed. The choice of method will depend on the expected solubility range, the properties of the solute and solvent, and the available instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance. It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the organic solvent of interest in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the undissolved solid to settle.

-

-

Isolation of the Saturated Solution:

-

Carefully decant or filter a known volume of the clear supernatant. Filtration through a syringe filter (e.g., 0.2 µm PTFE) is recommended to remove any suspended microcrystals.

-

-

Evaporation and Weighing:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition temperature of the solute, or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of saturated solution taken in mL) * 100

-

UV-Vis Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (if a suitable solvent with minimal solubility can be found) or in a co-solvent system.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Carefully withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with low solubility.

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying ammonium paramolybdate (or the molybdate (B1676688) anion). This will typically involve selecting an appropriate column, mobile phase, and detector (e.g., a UV detector or an evaporative light scattering detector if the analyte lacks a chromophore).

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method.

-

Filter the supernatant through a syringe filter compatible with the HPLC mobile phase.

-

Inject a known volume of the filtered saturated solution into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of the saturated solution by comparing its peak area to the calibration curve.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of an inorganic salt like this compound in an organic solvent.

Conclusion

The available data strongly indicates that this compound has very low to negligible solubility in common organic solvents. For applications requiring the dissolution of this compound, aqueous solutions are the most suitable. For instances where a non-aqueous system is necessary and precise solubility data is required, the experimental protocols outlined in this guide provide a robust framework for its determination. Researchers should carefully select the most appropriate method based on the specific solvent and available analytical instrumentation.

References

- 1. chembk.com [chembk.com]

- 2. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 3. Ammonium molybdate tetrahydrate, Hi-LR™ [himedialabs.com]

- 4. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

Thermal decomposition products of ammonium paramolybdate tetrahydrate

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium (B1175870) Paramolybdate Tetrahydrate

Introduction

Ammonium paramolybdate tetrahydrate, often referred to as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a critical intermediate inorganic compound in the hydrometallurgical processing of molybdenum.[1] It serves as a primary precursor for the production of high-purity molybdenum trioxide (MoO₃), reduced molybdenum oxides, and various molybdenum-based catalysts used in industrial applications such as hydrodesulfurization and selective oxidation.[2][3] Understanding the thermal decomposition pathway and the resulting products is paramount for controlling the purity, morphology, and crystalline phase of the final molybdenum compounds.

When heated, this compound undergoes a multi-step decomposition process, releasing water and ammonia (B1221849) to ultimately yield molybdenum trioxide.[1] The exact nature of the intermediate phases and the temperatures at which they form can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere (e.g., inert vs. oxidizing).[2] This guide provides a detailed overview of the decomposition process, quantitative data from thermal analysis, common experimental protocols, and a visual representation of the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound ((NH₄)₆Mo₇O₂₄·4H₂O) is a complex process involving sequential dehydration and deammoniation steps. The process generally begins with the loss of crystalline water at relatively low temperatures, followed by the breakdown of the molybdate (B1676688) structure with the release of ammonia and further water molecules at elevated temperatures. The final solid product is typically orthorhombic molybdenum trioxide (α-MoO₃).[2][4]

The stepwise decomposition can be summarized as follows: (NH₄)₆Mo₇O₂₄·4H₂O → Intermediate Ammonium Molybdates → MoO₃[1]

Several intermediate ammonium molybdate phases have been identified during the decomposition, though the exact sequence can vary. Common intermediates reported in the literature include ammonium octamolybdate ((NH₄)₈Mo₁₀O₃₄) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[2][5] In an inert atmosphere like nitrogen, the final product may contain small amounts of partially reduced oxides such as Mo₄O₁₁, whereas in an oxidizing atmosphere like air, the final product is typically pure, highly crystalline MoO₃.[2]

Quantitative Decomposition Data

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are used to quantify the mass loss and thermal events associated with the decomposition. The data reveals a multi-stage process, with the final decomposition to MoO₃ generally complete around 340-400°C.[1][4]

Table 1: Stages of Thermal Decomposition of (NH₄)₆Mo₇O₂₄·4H₂O in Air

| Stage | Temperature Range (°C) | Gaseous Products Evolved | Solid Intermediate / Final Product | Description |

| 1 | ~25 - 180 | H₂O, NH₃ | (NH₄)₈Mo₁₀O₃₄ | Initial dehydration and partial deammoniation. This step is endothermic.[2][3] |

| 2 | ~180 - 270 | H₂O, NH₃ | (NH₄)₂Mo₄O₁₃ | Further decomposition of the intermediate molybdate phase.[2][3][5] |

| 3 | ~270 - 400 | H₂O, NH₃ | Amorphous MoO₃, h-MoO₃, α-MoO₃ | Loss of remaining ammonia and water, leading to the formation of metastable hexagonal (h-MoO₃) and finally stable orthorhombic (α-MoO₃).[2][5] This final stage involves an exothermic crystallization of MoO₃.[2] |

Note: The temperature ranges are approximate and can vary depending on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques.

-

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): This is the primary method for studying the decomposition. A sample is heated at a controlled rate in a specific atmosphere (e.g., air, N₂). TGA measures the change in mass as a function of temperature, identifying the temperature ranges of decomposition steps. DTA simultaneously measures the temperature difference between the sample and a reference, revealing whether a process is endothermic (heat absorbing) or exothermic (heat releasing).[3]

-

Mass Spectrometry (MS): Often coupled directly to a TGA/DTA instrument (TGA-MS), mass spectrometry analyzes the gases evolved during decomposition. By monitoring specific mass-to-charge ratios (e.g., m/z = 17 for NH₃, m/z = 18 for H₂O), it provides definitive identification of the gaseous products released at each stage.[3]

-

X-Ray Diffraction (XRD): XRD is used to identify the crystalline phases of the solid material. By taking measurements after heating the sample to specific temperatures or by performing in-situ high-temperature XRD, the crystalline structure of the starting material, intermediates, and final products can be determined.[2][6][7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the chemical bonds present in a sample. During thermal decomposition, FTIR can track the disappearance of N-H and O-H bands from the ammonium ions and water, and the formation of Mo-O bonds characteristic of the resulting molybdenum oxides.[2]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape and size) of the particles before and after thermal decomposition. This can reveal, for example, how the initial crystals transform into the sheet-like particles characteristic of the final MoO₃ product.[2]

Decomposition Pathway Visualization

The logical flow of the decomposition process, from the initial hydrated compound to the final oxide, can be visualized. The following diagram illustrates the major transformation steps in an inert atmosphere.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 5. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ammonium Paramolybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) paramolybdate tetrahydrate, a key inorganic compound, plays a significant role across various scientific disciplines, including analytical chemistry, materials science, and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and critical applications, with a focus on detailed experimental protocols and quantitative data for researchers and professionals in drug development.

Chemical Identity

Synonyms: Ammonium paramolybdate tetrahydrate is also known by several other names in scientific literature and commercial products. These include:

-

Ammonium heptamolybdate tetrahydrate[3]

-

Molybdic acid ammonium salt tetrahydrate[3]

-

Hexaammonium molybdate[2]

-

Ammonium molybdate (B1676688) tetrahydrate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O |

| Molecular Weight | 1235.86 g/mol [2] |

| Appearance | White to light green crystalline solid.[2] |

| Density | 2.498 g/cm³[2] |

| Melting Point | Decomposes at approximately 190°C.[2] Loses water of crystallization at ~90°C.[2] |

| Solubility | Soluble in water.[1] Insoluble in alcohol.[1] |

| pH of Aqueous Solution | 5.0 - 6.0 |

Synthesis of this compound

The synthesis of this compound is a straightforward process that can be readily performed in a laboratory setting. The most common method involves the reaction of molybdenum trioxide with an excess of aqueous ammonia (B1221849).[3]

Experimental Protocol

-

Dissolution: Molybdenum trioxide (MoO₃) is dissolved in an excess of aqueous ammonia (NH₄OH).

-

Evaporation: The resulting solution is allowed to evaporate at room temperature. The excess ammonia will co-evaporate during this process.

-

Crystallization: As the solution concentrates, six-sided transparent prisms of this compound will crystallize out of the solution.[3]

-

Isolation: The crystals can be isolated by filtration and dried under ambient conditions.

Applications and Experimental Protocols

This compound has a wide range of applications, owing to its reactivity and the utility of molybdenum in various chemical and biological processes.

Analytical Reagent for Phosphate (B84403) Determination

A primary application of this compound is in the quantitative analysis of phosphates, silicates, and arsenates. In the presence of an acid and a reducing agent, phosphate ions react with molybdate to form a deeply colored phosphomolybdenum blue complex, which can be quantified spectrophotometrically.

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve a specific amount of this compound in deionized water.

-

Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as ascorbic acid or stannous chloride, in deionized water.

-

Acid Solution: A dilute solution of a strong acid, typically sulfuric acid, is used to maintain the acidic conditions required for the reaction.

-

-

Sample Preparation and Reaction:

-

An aliquot of the phosphate-containing sample is mixed with the acidic ammonium molybdate solution.

-

The reducing agent is then added to the mixture.

-

The solution is incubated for a specific time to allow for the full development of the blue color.

-

-

Spectrophotometric Measurement:

-

The absorbance of the resulting blue solution is measured at a specific wavelength (typically around 880 nm) using a spectrophotometer.

-

The concentration of phosphate in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard phosphate solutions.

-

Negative Staining in Electron Microscopy

This compound is used as a negative stain in transmission electron microscopy (TEM) to enhance the contrast of biological macromolecules and assemblies. It is particularly useful for samples that are sensitive to the pH of other common stains like uranyl acetate.

-

Stain Preparation:

-

Prepare a 1-2% (w/v) solution of this compound in deionized water.

-

Adjust the pH of the solution to 7.0 using a dilute sodium hydroxide (B78521) or potassium hydroxide solution.

-

For delicate samples, trehalose (B1683222) can be added to the stain solution to a final concentration of 0.5-1% (w/v) to aid in preservation.

-

Filter the stain solution through a 0.22 µm syringe filter immediately before use.

-

-

Grid Preparation and Staining:

-

Place a small drop (3-5 µL) of the sample suspension onto a glow-discharged, carbon-coated TEM grid.

-

Allow the sample to adsorb to the grid for 1-2 minutes.

-

Blot away the excess sample solution using filter paper.

-

Immediately place a drop of the filtered stain solution onto the grid.

-

After 30-60 seconds, blot away the excess stain.

-

Allow the grid to air-dry completely before viewing in the TEM.

-

Catalyst and Catalyst Precursor

This compound is a crucial precursor in the preparation of various molybdenum-based catalysts. These catalysts are widely used in the petroleum industry for processes such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), which are essential for producing cleaner fuels.[4] It is also used in the synthesis of other catalysts for various chemical transformations.

The following is a generalized protocol for the preparation of a molybdenum-based HDS catalyst:

-

Impregnation:

-

A solution of this compound and a promoter salt (e.g., cobalt or nickel nitrate) is prepared in deionized water.

-

A high-surface-area support material, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), is impregnated with this solution.

-

The impregnation is typically carried out with stirring for several hours to ensure uniform distribution of the metal precursors.

-

-

Drying and Calcination:

-

The impregnated support is dried in an oven (e.g., at 120°C) to remove water.

-

The dried material is then calcined at high temperatures (e.g., 400-500°C) in the presence of air. This step decomposes the ammonium paramolybdate to form molybdenum oxides on the support surface.

-

-

Sulfidation:

-

The calcined catalyst is activated by treating it with a sulfur-containing gas stream (e.g., a mixture of H₂S and H₂) at elevated temperatures. This converts the molybdenum oxides to the active molybdenum sulfide (B99878) (MoS₂) phase.

-

Pharmaceutical Intermediate

This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its utility in this context stems from its ability to introduce molybdenum into organic molecules or to act as a catalyst in specific synthetic steps. While specific reaction pathways are proprietary to individual drug manufacturing processes, the compound's reactivity allows for its use as a building block in the construction of complex organic molecules.

Quantitative Data

Thermal Analysis

Thermogravimetric analysis (TGA) of this compound reveals a multi-step decomposition process in an air atmosphere.

| Temperature Range (°C) | Decomposition Step | Products |

| ~30 - 150 | Dehydration | Loss of water of crystallization |

| ~150 - 250 | Decomposition | Loss of ammonia and water |

| ~250 - 400 | Final Decomposition | Formation of Molybdenum Trioxide (MoO₃) |

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.393 Å, b = 36.170 Å, c = 10.472 Å, β = 115.96° |

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of dust and to work in a well-ventilated area. Store the compound in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a compound of significant utility in research and industrial applications. Its well-defined chemical properties, straightforward synthesis, and versatility as a reagent, stain, and catalyst precursor make it an indispensable tool for scientists and professionals in various fields. This guide provides the foundational technical information required for its effective and safe use in a laboratory or developmental setting.

References

- 1. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]

- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 4. CN103143373A - Method for preparing hydrodesulfurization catalyst - Google Patents [patents.google.com]

- 5. meghachem.org [meghachem.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Molar Mass and Molecular Weight of Ammonium Molybdate Tetrahydrate

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a definitive technical guide on the molar mass and molecular weight of ammonium (B1175870) molybdate (B1676688) tetrahydrate, with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O. This comprehensive document provides a meticulous breakdown of the compound's elemental composition and the methodology for determining its molar mass, a critical parameter in experimental and developmental chemistry.

The concept of molar mass is fundamental in chemistry, representing the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a bulk property derived from the atomic masses of the constituent atoms. Molecular weight, a term often used interchangeably with molar mass, is the mass of a single molecule of a substance, expressed in atomic mass units (amu). For a given compound, the numerical values of the molar mass and molecular weight are identical.

The calculation of the molar mass of ammonium molybdate tetrahydrate is a summative process involving the atomic masses of nitrogen, hydrogen, molybdenum, and oxygen. The standard atomic weights of these elements are sourced from the periodic table.

Elemental Composition and Molar Mass Calculation

The determination of the molar mass of (NH₄)₆Mo₇O₂₄·4H₂O is achieved by a systematic summation of the masses of each element present in the formula. The process is detailed below.

First, the number of atoms for each element in the anhydrous portion of the compound, (NH₄)₆Mo₇O₂₄, is determined:

-

Nitrogen (N): 6 atoms

-

Hydrogen (H): 24 atoms (6 * 4)

-

Molybdenum (Mo): 7 atoms

-

Oxygen (O): 24 atoms

Next, the number of atoms for each element in the water of hydration, 4H₂O, is calculated:

-

Hydrogen (H): 8 atoms (4 * 2)

-

Oxygen (O): 4 atoms

The total count of each atom in the hydrated compound is then:

-

Nitrogen (N): 6 atoms

-

Hydrogen (H): 32 atoms (24 + 8)

-

Molybdenum (Mo): 7 atoms

-

Oxygen (O): 28 atoms (24 + 4)

The molar mass is then calculated by multiplying the number of atoms of each element by its respective atomic mass and summing the results. The atomic masses used for this calculation are:

-

Hydrogen (H): 1.008 g/mol [3]

The following table summarizes the quantitative data for the molar mass calculation.

| Element | Symbol | Quantity of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Nitrogen | N | 6 | 14.007 | 84.042 |

| Hydrogen | H | 32 | 1.008 | 32.256 |

| Molybdenum | Mo | 7 | 95.95 | 671.65 |

| Oxygen | O | 28 | 15.999 | 447.972 |

| Total | 1235.92 |

Based on this, the molar mass of ammonium molybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O, is 1235.92 g/mol . Consequently, its molecular weight is 1235.92 amu .

Experimental Protocol: Molar Mass Determination

While the molar mass is calculated based on standard atomic weights, experimental verification can be performed using techniques such as mass spectrometry. A typical protocol would involve:

-

Sample Preparation: A pure sample of (NH₄)₆Mo₇O₂₄·4H₂O is dissolved in a suitable solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, often using electrospray ionization (ESI) to generate gaseous ions with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion of the intact compound or its characteristic fragments, from which the molecular weight can be determined.

Logical Relationship of Molar Mass Calculation

The process of calculating the molar mass can be visualized as a hierarchical summation, starting from the atomic masses of individual elements and culminating in the final molar mass of the hydrated compound.

Caption: Calculation workflow for the molar mass of (NH₄)₆Mo₇O₂₄·4H₂O.

References

- 1. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. #7 - Nitrogen - N [hobart.k12.in.us]

- 3. quora.com [quora.com]

- 4. Molybdenum - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. #8 - Oxygen - O [hobart.k12.in.us]

An In-depth Technical Guide to the Synthesis and Crystallization of Ammonium Paramolybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization of ammonium (B1175870) paramolybdate tetrahydrate (APMT), a compound of significant interest in various scientific and industrial fields. This document details experimental protocols, presents quantitative data, and illustrates the underlying processes to facilitate a deeper understanding and practical application of this knowledge.

Introduction

Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, possesses the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2] It is a white, crystalline solid that is soluble in water.[1] APMT serves as a crucial precursor in the production of high-purity molybdenum products, including molybdenum trioxide and molybdenum metal.[3] Its applications are diverse, ranging from its use as a catalyst in the petrochemical industry to its role as a negative stain in electron microscopy and as an analytical reagent for the detection of phosphates, silicates, and arsenates.[1][2]

This guide will explore two primary methods for the synthesis and crystallization of APMT: a common laboratory-scale synthesis from molybdenum trioxide and a more industrial-focused process starting from roasted molybdenum concentrate.

Quantitative Data on APMT Synthesis and Crystallization

The following tables summarize key quantitative parameters associated with the synthesis and crystallization of this compound, providing a comparative overview of different methodologies.

Table 1: Purity and Yield of this compound

| Starting Material | Synthesis Method | Achievable Purity (%) | Crystallization Yield (%) | Reference |

| Polyammonium Molybdate (B1676688) | Ammonia (B1221849) Neutralization & Evaporative Crystallization | First Level (National Standard) | 94.5 - 96 | [4] |

| Roasted Molybdenum Concentrate | Ultrasound-assisted washing, extraction, and cooling crystallization | ≥ 99.5 | Not Specified | [5] |

| Not Specified | Not Specified | 99 | Not Specified | [6][7] |

Table 2: Key Physicochemical Parameters for APMT Crystallization

| Parameter | Value/Range | Significance | Reference |

| pH | |||

| Concentrated Solution | 5 - 6 | Influences the formation of molybdic acid.[1][2] | [1][2] |

| For High-Purity Product (from roasted concentrate) | 6.0 - 6.8 | Final pH adjustment before crystallization.[5] | [5] |

| For Purification via Acid Precipitation | 1.5 - 2 | Termination condition for crystallization.[3] | [3] |

| Temperature | |||

| Evaporation for Crystal Formation (from MoO₃) | Room Temperature | Slow evaporation promotes the formation of well-defined prisms.[1][2] | [1][2] |

| Washing of Roasted Molybdenum Concentrate | 85°C - 95°C | High temperature aids in the dissolution of molybdenum compounds.[5] | [5] |

| Incubation of Primary Filtrate | 65°C - 75°C | Promotes the separation of impurities.[5] | [5] |

| Acid Precipitation Crystallization | 55°C | Controlled temperature for crystallization.[3] | [3] |

| Drying of Final Product | 95°C | For removal of residual moisture.[3] | [3] |

| Concentration | |||

| Molybdenum content in initial solution (from mother liquor) | 280 g/L | High concentration is a prerequisite for crystallization.[3] | [3] |

| Molybdenum content in initial solution (from ammonia immersion) | 240 g/L | A typical starting concentration for synthesis.[3] | [3] |

| Time | |||

| Ultrasound-assisted Washing | 45 - 60 minutes | Duration for effective leaching of molybdenum.[5] | [5] |

| Cooling Crystallization | 120 - 240 minutes | Sufficient time for crystal growth.[5] | [5] |

| Static Crystallization (from MoO₃) | 8 - 24 hours | Allows for the formation of larger crystals.[8] | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystallization of this compound.

Synthesis from Molybdenum Trioxide (Laboratory Scale)

This method is a common and straightforward procedure for preparing APMT in a laboratory setting.[1][2]

Materials:

-

Molybdenum trioxide (MoO₃)

-

Aqueous ammonia (NH₄OH), excess

-

Distilled water

Procedure:

-

Dissolve molybdenum trioxide in an excess of aqueous ammonia with stirring. The dissolution can be performed at room temperature.

-

Continue stirring until all the molybdenum trioxide has dissolved, forming a clear solution.

-

Transfer the solution to a shallow dish or beaker to allow for evaporation.

-

Allow the solution to evaporate slowly at room temperature. As the solution evaporates, the excess ammonia will escape, leading to the crystallization of this compound.

-

The resulting crystals will be six-sided transparent prisms.[1]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.

-

Dry the crystals at room temperature or in a desiccator.

Synthesis from Roasted Molybdenum Concentrate (Industrial Scale)

This protocol outlines a method for producing high-purity APMT from an industrial starting material.[5]

Materials:

-

Roasted molybdenum concentrate

-

Pure water

-

Dilute sulfuric acid

-

Ammonia solution (25%-29%)

-

Ammonium dihydrogen phosphate (B84403)

-

Extractant

Procedure:

-

Slurry Preparation and Washing:

-

Create a slurry of the roasted molybdenum concentrate with pure water.

-

Heat the slurry to 85°C-95°C and wash with ultrasound assistance (800W-1000W) for 45-60 minutes.

-

Filter the mixture to obtain a primary filter cake and primary filtrate.[5]

-

-

Primary Filtrate Treatment:

-

Adjust the pH of the primary filtrate to 6-7 with dilute sulfuric acid.

-

Incubate the pH-adjusted filtrate at 65°C-75°C for 30-60 minutes.

-

Filter to obtain a secondary filtrate and a secondary filter cake.[5]

-

-

Extraction and Concentration:

-

Cool the secondary filtrate to 25°C-30°C and add an extractant.

-

Perform microwave extraction to obtain an organic phase containing the molybdenum.

-

Back-extract the molybdenum from the organic phase using pure water to yield an aqueous molybdate solution.

-

Concentrate the aqueous molybdate solution to form a molybdenum paste.[5]

-

-

Ammonia Leaching of Primary Filter Cake:

-

Add ammonia solution (25%-29%) to the primary filter cake.

-

Add a solution of ammonium dihydrogen phosphate to precipitate impurities.

-

Filter the mixture to obtain an ammonia leachate.[5]

-

-

Crystallization:

-

Combine the molybdenum paste with the ammonia leachate and adjust the pH to 6.0-6.8.

-

Filter the solution to remove any remaining solids.

-

Cool the resulting this compound solution in a crystallizer for 120-240 minutes to induce crystallization.[5]

-

-

Final Product Processing:

-

Filter the crystallized product to separate the crystals from the mother liquor.

-

Centrifuge the crystalline filter cake to remove excess liquid.

-

The resulting product is high-purity this compound (≥ 99.5%).[5]

-

Process Workflows and Logical Relationships

The synthesis and crystallization of this compound involve a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate these workflows.

Caption: Workflow for the laboratory-scale synthesis of APMT from molybdenum trioxide.

Caption: Workflow for the industrial-scale synthesis of high-purity APMT.

Conclusion

The synthesis and crystallization of this compound can be achieved through various methods, each with its own set of optimal conditions and resulting product characteristics. The choice of method depends on the desired scale of production, purity requirements, and available starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working with this important molybdenum compound, enabling reproducible and efficient synthesis and crystallization. Further research into the precise control of crystal size and morphology by systematically varying process parameters could lead to even more tailored applications of APMT.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. CN1191202C - Method for preparing high pure ammonium paramolybdate - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. noahchemicals.com [noahchemicals.com]

- 7. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 8. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]

The Cornerstone of Molybdenum Chemistry: A Technical Guide to Ammonium Paramolybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) paramolybdate tetrahydrate (APMT), with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, stands as a pivotal precursor and versatile reagent in the vast landscape of molybdenum chemistry.[1][2][3] This technical guide provides an in-depth exploration of its core role, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in leveraging its unique properties. From the synthesis of advanced catalytic materials to its application as a sensitive analytical reagent and effective corrosion inhibitor, APMT's significance is multifaceted and critical to numerous scientific and industrial endeavors.

Physicochemical Properties of Ammonium Paramolybdate Tetrahydrate

A thorough understanding of the physical and chemical properties of APMT is fundamental to its application in experimental and industrial settings. This white crystalline solid exhibits moderate solubility in water, a characteristic that is crucial for its use in aqueous-based syntheses and analytical methods.[2][4][5] Key properties are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [1][4] |

| Molecular Weight | 1235.86 g/mol | [1][4][5] |

| Appearance | White to yellowish crystalline solid | [4][5] |

| Density | 2.498 g/cm³ | [4][5] |

| Melting Point | Decomposes at ~90 °C (loses water), fully decomposes at ~190 °C | [3][4] |

| Solubility in Water | 400 g/L (20 °C) | [2][5] |

| pH of Aqueous Solution | 5.0 - 5.5 (5% solution) | [6] |

| Crystal System | Monoclinic |

The Role of APMT as a Precursor in Catalyst Synthesis

One of the most significant applications of APMT is its role as a precursor in the synthesis of molybdenum-based catalysts, particularly for hydrodesulfurization (HDS) and dehydrogenation processes in the petrochemical industry.[7] The thermal decomposition of APMT yields various molybdenum oxides, which can be further processed to create highly active catalytic materials like molybdenum disulfide (MoS₂).

Thermal Decomposition Pathway

The controlled thermal decomposition of APMT is a critical step in catalyst preparation. The process occurs in distinct stages, ultimately leading to the formation of molybdenum trioxide (MoO₃). Understanding these stages is essential for controlling the morphology and properties of the final catalytic material.[8]

Caption: Thermal decomposition pathway of APMT to MoO₃.

Table 2: Thermal Decomposition Stages of this compound in Air

| Temperature Range (°C) | Weight Loss Stage | Evolved Species | Solid Product | References |

| 100 - 173 | 1 | H₂O | Amorphous intermediate | [8] |

| 173 - 259 | 2 | H₂O, NH₃ | (NH₄)₂Mo₄O₁₃ | [8][9] |

| 259 - 340 | 3 | H₂O, NH₃ | MoO₃ | [8][9] |

Experimental Protocol: Synthesis of Co-Mo-S Hydrodesulfurization Catalyst

This protocol details the hydrothermal synthesis of a cobalt-molybdenum-sulfide (Co-Mo-S) catalyst, a highly effective catalyst for hydrodesulfurization, using APMT as the molybdenum source.[10]

Materials:

-

This compound ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Thiourea (B124793) (CH₄N₂S)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (100 mL)

-

Magnetic stirrer

-

Oven

-

Centrifuge

Procedure:

-

Dissolve 2.472 g of this compound, 0.815 g of cobalt(II) nitrate hexahydrate, and 3.0 g of thiourea in 60 mL of deionized water in a beaker with magnetic stirring until a clear solution is formed.

-

Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 200 °C for 12 hours in an oven.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

-

Dry the final Co-Mo-S catalyst in a vacuum oven at 80 °C for 12 hours.

Caption: Workflow for the synthesis of a Co-Mo-S HDS catalyst.

Table 3: Performance of APMT-Derived Hydrodesulfurization Catalysts

| Catalyst | Feedstock | Temperature (°C) | Pressure (MPa) | Thiophene Conversion (%) | Reference |

| Co-Mo-S | Thiophene in n-heptane | 250 | 3.0 | >95 | [7][10] |

| Mo-Co-Ni/γ-Al₂O₃ | Thiophene | 275 | 6.0 | ~100 | [11] |

Application in Analytical Chemistry: Phosphate (B84403) Determination

APMT is a cornerstone reagent in analytical chemistry for the colorimetric determination of phosphate, silicate, and arsenate ions.[1] The reaction with phosphate in an acidic medium, in the presence of a reducing agent, forms a characteristic blue-colored complex, phosphomolybdenum blue, whose absorbance is proportional to the phosphate concentration.

Experimental Protocol: Colorimetric Determination of Phosphate

This protocol outlines the established Murphy and Riley method for the determination of orthophosphate in aqueous samples.

Reagents:

-

Ammonium Molybdate (B1676688) Solution (4%): Dissolve 4 g of APMT in 100 mL of deionized water.

-

Sulfuric Acid (5 N): Carefully add 139 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.

-

Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.

-

Potassium Antimonyl Tartrate Solution (0.274%): Dissolve 0.274 g of K(SbO)C₄H₄O₆·½H₂O in 100 mL of deionized water.

-

Mixed Reagent: Mix 50 mL of 5 N sulfuric acid, 15 mL of ammonium molybdate solution, 30 mL of ascorbic acid solution, and 5 mL of potassium antimonyl tartrate solution. This reagent should be prepared fresh daily.

-

Standard Phosphate Solution (50 µg P/mL): Dissolve 0.2195 g of anhydrous KH₂PO₄ in deionized water and dilute to 1 L.

Procedure:

-

Pipette 50 mL of the sample into a 100 mL conical flask.

-

Add 8 mL of the mixed reagent and mix thoroughly.

-

Allow the color to develop for 10 minutes.

-

Measure the absorbance of the solution at 880 nm using a spectrophotometer against a reagent blank.

-

Prepare a calibration curve using a series of standard phosphate solutions and determine the phosphate concentration in the sample.

Caption: Workflow for the colorimetric analysis of phosphate.

APMT as a Corrosion Inhibitor

Molybdate ions, derived from salts like APMT, are effective and environmentally friendly corrosion inhibitors for mild steel and other metals in various aqueous systems, including industrial cooling water.[12][13] They act as anodic inhibitors, promoting the formation of a passive, protective oxide layer on the metal surface.

Mechanism of Corrosion Inhibition

The protective action of molybdate involves its adsorption onto the metal surface, where it facilitates the formation of a stable ferric-molybdate complex within the passive oxide layer. This layer acts as a barrier, preventing the ingress of corrosive species like chloride and sulfate (B86663) ions.

Caption: Mechanism of corrosion inhibition by molybdate ions.

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol describes a weight loss method to evaluate the inhibition efficiency of APMT for mild steel in an acidic environment.

Materials:

-

Mild steel coupons of known dimensions and weight

-

1 M Hydrochloric acid (HCl) solution

-

This compound (APMT)

-

Acetone

-

Deionized water

Equipment:

-

Beakers

-

Analytical balance

-

Water bath or thermostat

Procedure:

-

Clean the mild steel coupons by polishing with emery paper, degreasing with acetone, washing with deionized water, and drying.

-

Weigh the cleaned coupons accurately.

-

Prepare a series of test solutions by dissolving different concentrations of APMT (e.g., 0.1, 0.5, 1.0, 1.5 g/L) in 1 M HCl.

-

Prepare a blank solution of 1 M HCl without APMT.

-

Immerse one coupon in each test solution and the blank solution for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh them.

-

Calculate the corrosion rate and inhibition efficiency using the following formulas:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Table 4: Inhibition Efficiency of APMT for Mild Steel in 1 M HCl

| APMT Concentration (g/L) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |

| 0 (Blank) | - | - | - |

| 0.5 | - | - | - |

| 1.0 | - | - | - |

| 1.5 | - | - | 67.53 |

Note: Specific weight loss and corrosion rate values would be determined experimentally.

Conclusion

This compound is an indispensable compound in molybdenum chemistry, serving as a critical building block for advanced materials and a vital tool in analytical science. Its utility as a catalyst precursor, particularly for hydrodesulfurization, underscores its importance in the energy sector. Furthermore, its role in the precise quantification of essential nutrients and as an environmentally benign corrosion inhibitor highlights its broad impact across various scientific and industrial domains. The detailed protocols and data presented in this guide are intended to empower researchers and professionals to effectively harness the potential of APMT in their respective fields, fostering innovation and advancing scientific knowledge.

References

- 1. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 4. prochemonline.com [prochemonline.com]

- 5. americanelements.com [americanelements.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. Enhanced activity of Co–Mo–S catalysts towards hydrodesulfurization and hydrogen evolution reaction via NaBH4 assisted formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2.imimg.com [2.imimg.com]

- 13. gas-sensing.com [gas-sensing.com]

Physical and chemical properties of ammonium paramolybdate tetrahydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium (B1175870) Paramolybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3] It is a colorless, white, or light green crystalline solid and is one of the most common water-soluble molybdenum compounds.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including quantitative data, experimental protocols for its analysis, and visualizations of its chemical behavior and analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who utilize molybdenum compounds in their work.

Physical Properties

This compound presents as a crystalline solid.[2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and developmental applications.

| Property | Value |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O[1] |

| Molecular Weight | 1235.86 g/mol [1][5] |

| Appearance | White to light green, crystalline solid[1][4] |

| Density | 2.498 g/cm³[1][6] |

| Melting Point | ~90 °C (loses water)[1][6] |

| Decomposition Point | 190 °C[1][6] |

| Solubility in Water | 400 g/L (at 20 °C)[7], 65.3 g/100 mL[6] |

| Solubility in other solvents | Insoluble in alcohol[8] |

| Crystal Structure | Monoclinic |

Chemical Properties

This compound is a versatile compound with several key chemical characteristics. It is stable under normal conditions but is incompatible with strong acids and strong oxidizing agents.[7][9] The pH of a concentrated solution typically lies between 5 and 6.[3][6]

Thermal Decomposition

Upon heating, this compound undergoes a multi-stage decomposition. At approximately 90°C, it begins to lose its water of hydration.[6][10] As the temperature increases to 190°C, it decomposes further, yielding ammonia, water, and molybdenum trioxide.[1][10] The overall decomposition process in air can be summarized in three main stages between 100°C and 340°C, with the final product being pure orthorhombic molybdenum trioxide (MoO₃).[10] In an inert atmosphere, the decomposition of the ammonium ions can create a self-reducing environment.[1]

The stepwise decomposition has been reported to proceed through several intermediate ammonium molybdate (B1676688) species.[11]

Reactivity

Solutions of ammonium paramolybdate react with acids to form molybdic acid and the corresponding ammonium salt.[3][6] It is widely used in analytical chemistry for the detection of phosphates, silicates, and arsenates, with which it forms characteristic colored precipitates or complexes.[2][3][12]

Experimental Protocols

Assay by Precipitation Titration of Molybdate

This method determines the purity of this compound by titrating the molybdate ion with a standardized lead nitrate (B79036) solution.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.7 g of the sample and dissolve it in 100 mL of deionized water.

-

pH Adjustment: Adjust the pH of the solution to 4.0 using a 1% nitric acid solution.

-

Buffering: Add a hexamethylenetetramine reagent solution to bring the pH to between 5 and 6, monitored with a pH meter.

-

Titration: Heat the solution to 60°C. Titrate with a 0.1 M standard solution of lead nitrate.

-

Endpoint Detection: Add 0.2 mL of a 0.1% PAR (4-(2-pyridylazo)resorcinol) indicator solution. The endpoint is reached at the first appearance of a permanent pink color, changing from the initial yellow.[13]

One milliliter of 0.1 M lead nitrate is equivalent to 0.01439 g of MoO₃.[13]

Determination of Insoluble Matter

This protocol is used to quantify the amount of insoluble impurities in the sample.

Methodology:

-

Dissolve 20 g of the sample in 200 mL of water.

-

Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.

-

Filter the hot solution through a tared filtering crucible.

-

Wash the residue thoroughly with hot water.

-

Dry the crucible at 105°C to a constant weight.

Analysis of Heavy Metals (as Pb)

This method is used to determine the concentration of heavy metal impurities.

Methodology:

-

Dissolve 2.0 g of the sample in approximately 20 mL of water.

-

Add 10 mL of a 10% sodium hydroxide (B78521) solution and 2 mL of ammonium hydroxide.

-

Dilute the solution to 40 mL with water.

-

For a control, add 0.01 mg of lead ion (Pb) to 10 mL of the sample solution and dilute to 30 mL.

-

Add 10 mL of freshly prepared hydrogen sulfide (B99878) water to both the sample and control solutions.

-

Any color that develops in the sample solution should not exceed that of the control.[13]

Applications

This compound is a versatile reagent with numerous applications in scientific research and industry. It serves as an analytical reagent for the quantification of phosphates, silicates, arsenates, and lead in aqueous solutions.[2][8] It is also utilized in the production of molybdenum metal and ceramics, in electroplating, and as a component in fertilizers for crops.[8] In the field of life sciences, it is used in cryo-negative staining for the visualization of particles in electron microscopy.[8] Furthermore, it is a precursor for the synthesis of various catalysts.[1]

Safety and Handling

This compound is harmful if swallowed and can cause skin and eye irritation.[4][14] It is recommended to handle this chemical in a well-ventilated area or in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[14][15] Store the compound in a tightly sealed container in a cool, dry place.[16] It should be kept away from strong acids and oxidizing agents.[4][15]

References

- 1. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]

- 2. atamankimya.com [atamankimya.com]

- 3. AMMONIUM PARAMOLYBDATE - Ataman Kimya [atamanchemicals.com]

- 4. prochemonline.com [prochemonline.com]

- 5. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Ammonium molybdate (para) tetrahydrate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Ammonium molybdate tetrahydrate(12054-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. prochemonline.com [prochemonline.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to the Safe Handling of Ammonium Paramolybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for ammonium (B1175870) paramolybdate tetrahydrate. The information is compiled and presented to be a crucial resource for laboratory personnel, ensuring safe and compliant use of this chemical in research and development settings.

Chemical Identification and Properties

Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is a white crystalline solid.[1] It is a key source of molybdenum in various chemical syntheses and analytical procedures.[2]

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O[3] |

| CAS Number | 12054-85-2[1] |

| Molecular Weight | 1235.86 g/mol [1] |

| Appearance | White to light green solid[1] |

| Melting Point | 90°C[1] |

| Decomposition Temperature | 190°C[1][4] |

| Solubility | Soluble in water[1] |

| Specific Gravity | 2.498[1] |

| pH | 5.0-5.5 (in aqueous solution)[5] |

Hazard Identification and Toxicological Data

This compound is classified as hazardous. It is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[6]

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 333 mg/kg[1] |

| LD₅₀ | Rat | Oral | 680 mg/kg[6] |

Hazard Statements:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls

The primary method for controlling exposure is through effective engineering controls.[2]

-

Ventilation: All work with this compound, especially when generating dust, should be conducted in a well-ventilated area.[2] A chemical fume hood is the recommended engineering control.[1]

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent skin, eye, and respiratory exposure.[1]

-

Eye Protection: Approved safety glasses with side shields or safety goggles are required.[1] A face shield may be necessary for splash protection.[8]

-

Skin Protection: Chemical-resistant gloves (such as nitrile rubber), a lab coat, and an apron should be worn.[1][3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator is necessary.[1]

Hygiene Measures

Good laboratory hygiene practices are crucial to prevent accidental ingestion and cross-contamination.

-

Wash hands thoroughly after handling the chemical.[1]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Contaminated clothing should be removed and washed before reuse.[3]

Storage Conditions

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

-

Store in a tightly sealed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

Experimental Workflow and Hazard Control

The following diagrams illustrate a typical experimental workflow using this compound and the logical relationships for hazard control.

References

- 1. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]

- 2. atamankimya.com [atamankimya.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Ammonium Molybdate [drugfuture.com]

- 9. A13766.0B [thermofisher.com]

Unveiling the Story of Ammonium Paramolybdate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) paramolybdate tetrahydrate, a cornerstone of molybdenum chemistry, has a rich history intertwined with the discovery of the element itself. From its early synthesis in the 19th century to its modern applications in catalysis, analytical chemistry, and materials science, this compound continues to be of significant interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of ammonium paramolybdate tetrahydrate. Detailed experimental protocols, comprehensive physicochemical data, and a thorough overview of analytical techniques are presented to serve as a valuable resource for researchers and professionals in the field.

A Journey Through Time: The Discovery and History

The story of this compound is intrinsically linked to the discovery of molybdenum. In 1778, the Swedish chemist Carl Wilhelm Scheele successfully decomposed molybdenite, a mineral previously mistaken for graphite (B72142) or lead ore, to yield a white acidic powder he named "molybdic acid".[1][2][3] This pivotal discovery paved the way for the isolation of the new element.

Three years later, in 1781, Peter Jacob Hjelm, also a Swedish chemist, successfully reduced molybdic acid with carbon to isolate the metallic element for the first time, which he named molybdenum.[4][5][6][7]

Following the isolation of molybdenum, the 19th century saw a flourishing of research into its compounds. While the exact first synthesis of this compound is not definitively attributed to a single individual in the available literature, its preparation emerged from the systematic investigation of molybdic acid's reactions. Chemists of this era discovered that dissolving molybdic acid or molybdenum trioxide in an excess of aqueous ammonia (B1221849) led to the crystallization of a stable, water-soluble salt upon evaporation: this compound.[8] Its utility as a reagent, particularly for the detection of phosphates and arsenates, was soon recognized, solidifying its place in analytical chemistry.[9][10]

Historical Timeline of Key Events

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[8][11] It is also commonly referred to as ammonium heptamolybdate tetrahydrate. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [8][11] |

| Molecular Weight | 1235.86 g/mol | [11][12] |

| Appearance | White to yellowish-green crystalline solid | [12][13] |

| Density | 2.498 g/cm³ | [12][14][15] |

| Solubility in Water | 400 g/L at 20 °C | [14][15] |

| Melting Point | Decomposes, loses water at ~90 °C | [12] |

| Decomposition Temperature | Begins to decompose at approximately 190 °C to ammonia, water, and molybdenum trioxide.[16] | [12][16] |

| pH of Aqueous Solution | 5.0 - 5.5 (0.05 M solution at 25 °C) | [14] |

| Crystal System | Monoclinic | [17] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the dissolution of molybdenum trioxide in an excess of aqueous ammonia, followed by crystallization.

Laboratory Synthesis Workflow

Detailed Experimental Protocol:

A representative laboratory-scale synthesis protocol is detailed below.[18]

Materials:

-

Molybdenum trioxide (MoO₃)

-

Concentrated ammonium hydroxide (B78521) solution (28-30% NH₃)

-

Deionized water

-

Beakers

-

Stirring hot plate

-

Magnetic stir bar

-

Filter paper and funnel

-

Buchner funnel and flask (optional, for vacuum filtration)

Procedure:

-

Dissolution: In a fume hood, weigh out a specific amount of molybdenum trioxide and place it in a beaker. For every 10 grams of MoO₃, slowly add approximately 40-50 mL of concentrated ammonium hydroxide.

-

Heating and Stirring: Gently heat the mixture on a stirring hot plate to about 60-70 °C while stirring continuously. Continue heating and stirring until all the molybdenum trioxide has dissolved, resulting in a clear solution.

-

Filtration: If any solid impurities remain, filter the hot solution through a fluted filter paper into a clean beaker.

-

Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. As the solution cools and the excess ammonia evaporates, the pH of the solution will decrease, leading to the crystallization of this compound. For larger crystals, the cooling process should be as slow as possible.

-

Isolation and Washing: Once a significant amount of crystals has formed, isolate them by filtration. The crystals can be washed with a small amount of cold deionized water to remove any remaining mother liquor.

-

Drying: The purified crystals can be air-dried on a filter paper or dried in a desiccator.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound, confirming its identity, purity, and structure.

Historical Analytical Methods:

Historically, the primary use of ammonium paramolybdate was in wet chemical analysis. The formation of a yellow precipitate of ammonium phosphomolybdate upon the addition of a molybdate solution to a sample containing phosphate (B84403) ions in an acidic medium was a classic qualitative and quantitative test for phosphates.[9][10] Similar reactions were used for the detection of arsenates and silicates.

Modern Analytical Techniques:

-

X-ray Diffraction (XRD): This technique is fundamental for confirming the crystalline structure of this compound. The resulting diffraction pattern is a unique fingerprint of the compound, allowing for phase identification and determination of lattice parameters.[17][19] The compound is known to have a monoclinic crystal system.[17]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the Mo-O and Mo-O-Mo bonds in the polyoxomolybdate anion, as well as the N-H and O-H vibrations of the ammonium cations and water of hydration.[19][20]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the compound. TGA measures the change in mass as a function of temperature, revealing the stepwise loss of water and ammonia. DSC measures the heat flow associated with these transitions, indicating whether they are endothermic or exothermic. The thermal decomposition of this compound is a multi-step process.[16][20][21][22][23]

Thermal Decomposition Pathway

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the this compound crystals. This can be important for understanding how synthesis conditions affect the final product.

Conclusion

This compound remains a compound of significant historical and practical importance. Its discovery and development are a testament to the pioneering work of early chemists. Today, a deep understanding of its physicochemical properties, synthesis, and characterization is crucial for its continued application in diverse fields, from academic research to industrial catalysis and drug development. This guide provides a comprehensive overview to support and inform the work of scientists and researchers engaged with this versatile molybdenum compound.

References

- 1. imoa.info [imoa.info]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 4. Peter Jacob Hjelm | Inventor, Discoverer, Innovator | Britannica [britannica.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Molybdenum (Mo) | Research Starters | EBSCO Research [ebsco.com]

- 7. The History of the Discovery of Molybdenum_Chemicalbook [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Ammonium molybdate: Significance and symbolism [wisdomlib.org]

- 10. News - Ammonium molybdate: a versatile expert in both industrial and scientific fields [zoranchem.com]

- 11. This compound | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prochemonline.com [prochemonline.com]

- 13. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]

- 14. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 15. americanelements.com [americanelements.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of a Standard Solution of Ammonium Paramolybdate Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction Ammonium (B1175870) paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a white crystalline solid.[1][2][3] It is a key reagent in various scientific and industrial applications. Primarily, it serves as an analytical reagent for the quantitative determination of phosphates, silicates, arsenates, and lead in aqueous solutions.[1][4][5] Its utility extends to cryo-negative staining in electron microscopy, the production of molybdenum metal and ceramics, and as a catalyst in desulfurization processes.[1][4][5] Given its wide range of applications, the accurate preparation of its standard solutions is fundamental for reliable experimental outcomes.